Ethyl 2,5-difluoro-3-methylphenylacetate
Description
Ethyl 2,5-difluoro-3-methylphenylacetate (CAS 1806304-05-1) is a fluorinated aromatic ester with applications in organic synthesis, pharmaceutical intermediates, and agrochemical research. Its structure features a phenylacetate backbone substituted with two fluorine atoms at the 2- and 5-positions and a methyl group at the 3-position. The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile building block for further derivatization.
Properties
IUPAC Name |
ethyl 2-(2,5-difluoro-3-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)6-8-5-9(12)4-7(2)11(8)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIQUAPQTDBGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conversion to Acid Chloride
The conversion of a carboxylic acid to its acid chloride is typically achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step is crucial for activating the carboxyl group, facilitating the subsequent esterification reaction.
Esterification
Esterification involves reacting the acid chloride with ethanol in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. This step requires careful control of reaction conditions to optimize yield and purity.
Data and Research Findings
While specific data on this compound is limited, related compounds provide insight into potential yields and conditions.
| Method | Yield | Conditions |
|---|---|---|
| Acid Chloride Route | 70-90% | SOCl₂, EtOH, Pyridine, 0°C to RT |
| Direct Esterification | 40-60% | H₂SO₄, EtOH, Reflux |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-difluoro-3-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2,5-difluoro-3-methylphenylacetic acid.
Reduction: 2,5-difluoro-3-methylphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,5-difluoro-3-methylphenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,5-difluoro-3-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with Ethyl 2,5-difluoro-3-methylphenylacetate, differing primarily in substituent type, position, and functional groups. Key distinctions are summarized in Table 1 and elaborated in subsequent sections.
Table 1: Structural and Molecular Comparison of Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1806304-05-1 | C11H12F2O2 | ~202.2 (estimated) | 2,5-difluoro; 3-methyl |
| Ethyl 2,4,5-trifluorobenzoylacetate | – | C11H9F3O3 | 246.18 | 2,4,5-trifluoro; benzoyl group |
| Ethyl 3,5-dichloro-2-fluorophenylacetate | 1806350-99-1 | C10H9Cl2FO2 | 251.08 | 3,5-dichloro; 2-fluoro |
| Ethyl 2,4-dibromo-3-fluorophenylacetate | 1803817-32-4 | C10H9Br2FO2 | 331.99 | 2,4-dibromo; 3-fluoro |
| Ethyl 2,3-difluoro-4-methoxyphenylacetate | 691905-11-0 | C11H12F2O3 | 230.21 | 2,3-difluoro; 4-methoxy |
Biological Activity
Ethyl 2,5-difluoro-3-methylphenylacetate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique molecular structure characterized by:
- Fluorine Substituents : The presence of two fluorine atoms enhances lipophilicity and binding affinity to biological targets.
- Methyl Group : The methyl substituent can influence the compound's reactivity and solubility.
- Ester Functional Group : This group is crucial for its interaction with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms are known to enhance the compound's binding affinity to certain enzymes or receptors, which modulates their activity. This interaction can lead to:
- Inhibition or Activation of Enzymes : Depending on the target enzyme, the compound may exhibit either inhibitory or activating effects.
- Altered Metabolic Pathways : By influencing enzyme activity, the compound can affect metabolic pathways involved in various physiological processes.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains.
- Anticancer Potential : Investigations into its derivatives have shown promise in anticancer applications, particularly in inhibiting tumor growth and proliferation.
- Anti-inflammatory Effects : Some studies have highlighted the compound's potential in reducing inflammation through its action on specific inflammatory pathways.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) as low as 12.5 μM for certain strains, indicating significant antimicrobial potential.
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Anticancer Activity :
- In vitro studies showed that derivatives of this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 25 μM, suggesting effective cytotoxicity.
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Inflammation Studies :
- Research involving animal models indicated that treatment with this compound reduced markers of inflammation, such as TNF-alpha and IL-6 levels, supporting its anti-inflammatory properties.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2-fluoro-3-methylphenylacetate | Single fluorine substituent | Moderate antimicrobial activity |
| Ethyl 2,5-dichloro-3-methylphenylacetate | Chlorine substituents | Reduced anticancer efficacy |
| Ethyl 3-methoxyphenylacetate | Methoxy group present | Enhanced solubility but lower potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
